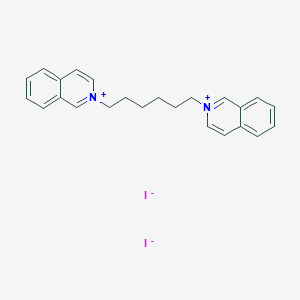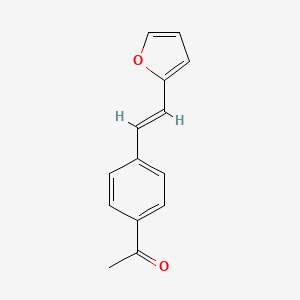![molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5](/img/structure/B12883703.png)
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a 5-propylfuran-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and furan derivatives. Cyclohexanone is a versatile intermediate in organic synthesis, while furan derivatives are known for their applications in pharmaceuticals and organic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the condensation of 5-propylfuran-2-carbaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone typically involves large-scale batch or continuous processes. The starting materials, 5-propylfuran-2-carbaldehyde and cyclohexanone, are mixed in a reactor with a suitable base catalyst. The reaction mixture is heated to the required temperature, and the product is isolated through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanol.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(5-methylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-ethylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-butylfuran-2-yl)ethyl)cyclohexanone
Uniqueness
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is unique due to the presence of the propyl group on the furan ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propiedades
Número CAS |
89225-10-5 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
KIYRWJVQEQEDTD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(O1)C(C)C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)



![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)


![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)




